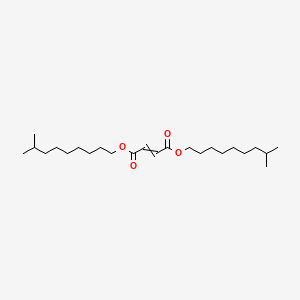

Diisodecyl maleate

Vue d'ensemble

Description

Diisodecyl maleate is a chemical compound with the molecular formula C24H44O4. It is a diester of maleic acid and isodecyl alcohol. This compound is typically a milky white, viscous liquid known for its excellent solubility and stability. It is primarily used as a solvent, plasticizer, and softening agent in various chemical industries, including paints, coatings, inks, and adhesives .

Méthodes De Préparation

Diisodecyl maleate is generally synthesized through an esterification reaction between isodecyl alcohol and maleic anhydride in the presence of a catalyst. The reaction conditions typically involve heating the reactants to a temperature range of 150-200°C and maintaining this temperature until the reaction is complete. The industrial production of this compound follows a similar process but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Diisodecyl maleate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form maleic acid and isodecyl alcohol.

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of maleic acid derivatives.

Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.

Polymerization: It can undergo polymerization reactions to form polymers with various applications in coatings and adhesives.

Applications De Recherche Scientifique

Plasticizers in Polymers

DIDM is primarily utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Plasticizers are essential for reducing the brittleness of polymers, thereby enhancing their workability and longevity.

- Performance Characteristics : DIDM imparts significant flexibility and resilience to PVC products, making it suitable for applications such as:

- Flooring materials

- Electrical cables

- Coatings and sealants

Coatings and Paints

In coatings, DIDM serves as a solvent and binder, contributing to the formulation of paints that require specific viscosity and drying characteristics. Its ability to enhance adhesion and durability makes it valuable in:

- Architectural coatings

- Industrial finishes

- Automotive paints

Adhesives

DIDM is employed in various adhesive formulations due to its compatibility with different substrates. It enhances the bonding properties of adhesives used in:

- Wood bonding

- Construction materials

- Packaging applications

Cosmetic Applications

Recent studies have explored the potential of DIDM as an ingredient in cosmetic formulations due to its skin-conditioning properties. While research is still ongoing, preliminary findings suggest that DIDM may be beneficial in:

- Emulsions for creams and lotions

- Hair care products

- Sunscreens

Health and Safety Considerations

While DIDM has numerous applications, it is essential to consider its safety profile. Studies indicate that diesters like DIDM may have low acute toxicity; however, they can cause skin sensitization in certain individuals when used in cosmetic products or adhesives . Regulatory assessments continue to monitor the safety of such compounds.

Plasticization Efficiency

A study evaluated the efficiency of DIDM compared to other plasticizers like diethyl phthalate (DEP) in PVC formulations. Results indicated that DIDM provided superior flexibility and thermal stability at lower concentrations than DEP .

Dermatitis Cases Linked to Adhesive Use

In industrial settings, cases of dermatitis have been reported among workers using adhesives containing dibutyl maleate (DBM), a compound structurally related to DIDM. This highlights the importance of evaluating the safety of similar compounds in occupational settings .

Mécanisme D'action

The mechanism of action of diisodecyl maleate involves its interaction with various molecular targets and pathways. As a plasticizer, it works by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it enhances the solubility and stability of active pharmaceutical ingredients, facilitating their transport and absorption in the body .

Comparaison Avec Des Composés Similaires

Diisodecyl maleate is often compared with other plasticizers and solvents, such as:

Diisononyl phthalate: Both are used as plasticizers, but this compound is preferred for its lower toxicity and better environmental profile.

Diethylhexyl phthalate: Similar in function, but this compound offers better stability and lower volatility.

Diheptyl succinate: Another alternative plasticizer with similar applications but different chemical properties

This compound stands out due to its excellent solubility, stability, and lower toxicity, making it a preferred choice in various industrial and research applications.

Activité Biologique

Diisodecyl maleate (DIDM) is an ester derived from maleic acid and is characterized by its unique chemical structure that imparts specific biological activities. This article delves into the biological activity of this compound, focusing on its toxicity, absorption, immunogenic effects, and potential applications based on diverse research findings.

This compound is a diester formed from the reaction of maleic acid with isodecyl alcohol. Its molecular formula is , and it possesses a relatively low molecular weight, which influences its biological interactions.

Acute Toxicity

Research indicates that this compound has low acute toxicity. Similar compounds, such as dibutyl maleate, have shown low dermal toxicity with no significant adverse effects observed in animal studies. For instance, studies on dibutyl maleate reported an LC50 (dermal) beyond 2000 mg/kg in rats, suggesting a favorable safety profile for related esters like this compound .

Dermal Absorption

The absorption characteristics of this compound are crucial for understanding its biological activity. Studies on structurally similar compounds have indicated that these esters are readily absorbed through the skin. For example, approximately 50% of diethyl maleate was absorbed through human skin in a controlled study, which supports the hypothesis that this compound may exhibit similar absorption rates due to its low log Kow values .

Skin Sensitization Studies

This compound has been implicated in enhancing skin sensitization responses. In a mouse model using fluorescein isothiocyanate (FITC), this compound was shown to enhance the sensitization process, leading to increased ear swelling responses indicative of an allergic reaction. This suggests that DIDM may act as an adjuvant in allergic responses by promoting T-helper type 2 (Th2) immune responses .

Case Studies

Several case studies have documented dermatitis cases among workers in industries utilizing this compound-containing materials. These findings highlight the compound's potential to induce sensitization and allergic reactions in susceptible individuals .

Cytokine Production

In studies examining cytokine levels in draining lymph nodes post-sensitization with FITC, this compound was found to significantly enhance the production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ). This dual enhancement indicates a complex immunological interaction where DIDM not only promotes Th2 responses but may also influence Th1 pathways .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Toxicity Level | Absorption Rate |

|---|---|---|---|

| This compound | Enhances skin sensitization | Low | High |

| Dibutyl Maleate | Low dermal toxicity | Low | Moderate |

| Diethyl Maleate | Moderate skin absorption | Low | High |

Propriétés

IUPAC Name |

bis(8-methylnonyl) but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h17-18,21-22H,5-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUCNLQROBXNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C=CC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968605 | |

| Record name | Bis(8-methylnonyl) but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53817-61-1 | |

| Record name | Diisodecyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(8-methylnonyl) but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisodecyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.